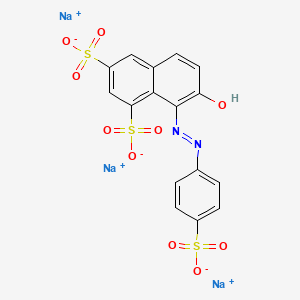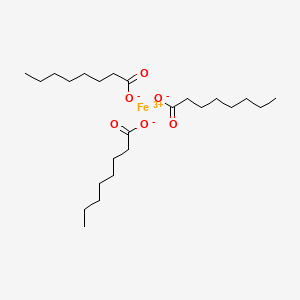
3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione
Übersicht
Beschreibung
3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione (3,6-Bis-HEPD) is a synthetic compound that has become increasingly popular in recent years due to its unique properties and potential applications in the scientific research field. It is a highly versatile molecule that can be used in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione, also referred to in the context of its derivatives and similar compounds, has significant applications in scientific research. One notable application is its role in the synthesis and characterization of piperazine-2,6-diones, which are the smallest cyclic peptides and exhibit antitumor activity against a variety of cancers. These compounds have been used in clinical trial combination therapies, highlighting their potential in cancer treatment research. The methodology developed for synthesizing these derivatives from α-amino acid methyl ester hydrochlorides demonstrates their versatile application in creating drugs with antitumor properties (Mancilla et al., 2002).
Antimicrobial and Anti-inflammatory Activity
Another significant application is the synthesis of novel derivatives with potent antimicrobial and anti-inflammatory activities. For instance, the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine and its derivatives has shown excellent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including MRSA and VRE. These compounds have demonstrated not only potent antibacterial properties but also promising biofilm inhibition capabilities, making them valuable in the development of new antimicrobial agents (Mekky & Sanad, 2020).
Water Treatment and Environmental Applications
In environmental science, derivatives of 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, underscoring their potential in water treatment technologies. The introduction of sulfonated aromatic diamine monomers enhances the membranes' hydrophilicity and separation performance, offering a promising approach for the treatment of dye solutions and possibly other pollutants (Liu et al., 2012).
Antiviral Research
Bis(heteroaryl)piperazines have emerged as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral research. The synthesis and evaluation of various analogues have led to the discovery of compounds with significantly enhanced potency compared to earlier generations of inhibitors, marking an important step forward in the development of treatments for HIV-1 (Romero et al., 1994).
Eigenschaften
IUPAC Name |
3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISBBFTTVKSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1C(=O)NC(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965242 | |
| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione | |
CAS RN |
50975-79-6 | |
| Record name | 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050975796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50975-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)








![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)

